molecular formula C11H20O B15311702 4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane

4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane

Cat. No.: B15311702
M. Wt: 168.28 g/mol
InChI Key: BJPUHZQRGZKFJL-UHFFFAOYSA-N
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Description

4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

The synthesis of 4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods often involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

4-Isopropyl-7-methyl-1-oxaspiro[25]octane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in studies involving enzyme interactions and metabolic pathwaysIndustrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane can be compared with other similar spirocyclic compounds. Some similar compounds include 4-Isopropenyl-4,7-dimethyl-1-oxaspiro[2.5]octane and (3S,4S,7R)-4-Isopropyl-7-Methyl-1-Oxaspiro[2.5]Octane . These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and industrial applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties.

Properties

IUPAC Name

7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-8(2)10-5-4-9(3)6-11(10)7-12-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPUHZQRGZKFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2(C1)CO2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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